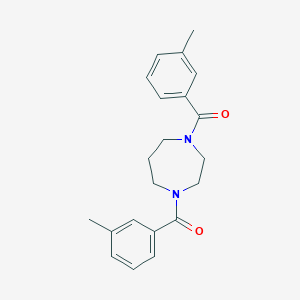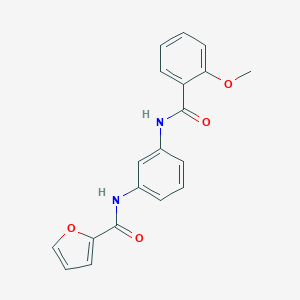
1,4-Bis(3-methylbenzoyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(3-methylbenzoyl)-1,4-diazepane, commonly known as DMDD, is a small molecule that has been widely used in scientific research as a tool to study the function of various biological systems. DMDD is a member of the diazepane family, which is characterized by a six-membered ring containing two nitrogen atoms. DMDD is a potent and selective inhibitor of protein-protein interactions, making it an attractive molecule for studying protein function and signaling pathways.
作用机制
DMDD works by binding to specific protein domains involved in protein-protein interactions, thereby disrupting the formation of protein complexes and downstream signaling pathways. DMDD has been shown to selectively target a variety of protein domains, including SH2, SH3, and PDZ domains.
Biochemical and Physiological Effects:
DMDD has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell proliferation, reduction of inflammation, and inhibition of viral replication. DMDD has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of DMDD is its high potency and selectivity for protein-protein interactions, making it an attractive molecule for studying protein function and signaling pathways. However, DMDD can also have off-target effects and may not be suitable for all experimental systems. Additionally, DMDD can be difficult to work with due to its low solubility in aqueous solutions.
未来方向
There are many potential future directions for research involving DMDD. One area of interest is the development of more potent and selective DMDD analogs for use in drug discovery and therapeutic applications. Another area of interest is the use of DMDD as a tool to study protein-protein interactions in complex biological systems, such as the human microbiome. Finally, DMDD may also have potential applications in the development of new diagnostic tools for diseases such as cancer and neurodegenerative diseases.
合成方法
DMDD can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-methylbenzoyl chloride with 1,4-diazepane in the presence of a base catalyst such as triethylamine. The reaction typically proceeds at room temperature and yields DMDD as a white solid with a high purity.
科学研究应用
DMDD has been used in a wide range of scientific research applications, including in vitro and in vivo studies of protein function, signal transduction, and drug discovery. DMDD has been shown to inhibit a variety of protein-protein interactions, including those involved in cancer cell proliferation, inflammation, and viral replication.
属性
分子式 |
C21H24N2O2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
[4-(3-methylbenzoyl)-1,4-diazepan-1-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C21H24N2O2/c1-16-6-3-8-18(14-16)20(24)22-10-5-11-23(13-12-22)21(25)19-9-4-7-17(2)15-19/h3-4,6-9,14-15H,5,10-13H2,1-2H3 |
InChI 键 |
HZQCOUBANOQTSG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)C |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCN(CC2)C(=O)C3=CC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)

![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)
![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)


![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)


![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)